Mesupron

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mesupron, also known as Upamostat or WX-671, is a drug that acts as an inhibitor of the serine protease enzyme urokinase . It is under development as a potential treatment agent for pancreatic cancer, acting to inhibit tumor metastasis . Mesupron is a proprietary, first-in-class, orally-administered protease inhibitor, with several potential mechanisms of action to inhibit tumor invasion and metastasis .

科学的研究の応用

- Upamostat has been investigated as a potential treatment for COVID-19. Clinical trials evaluated its safety and efficacy in adult patients with COVID-19 who did not require inpatient care . The study involved two parts: Part A tested different doses of upamostat, while Part B selected a dose based on safety results from Part A.

- Upamostat, when combined with opaganib, demonstrated antitumor effects in cholangiocarcinoma patient-derived xenografts (PDX) in mice. Tumor volumes were significantly reduced in the upamostat and upamostat plus opaganib groups .

COVID-19 Treatment

Antitumor Effect in Cholangiocarcinoma (CCA)

Other Potential Applications

作用機序

Target of Action

Upamostat, also known as Mesupron, is a potent inhibitor of serine proteases . Its primary targets are trypsin 1, trypsin 2, trypsin 3 (PRSS1/2/3), and the urokinase-type plasminogen activator (uPA) . These enzymes are involved in various physiological processes, including cell migration, invasion, and tissue remodeling .

Mode of Action

Upamostat interacts with its targets by inhibiting their proteolytic activity. This inhibition prevents the conversion of plasminogen to plasmin, a crucial step in the degradation of the extracellular matrix, which is a key process in tumor invasion and metastasis .

Biochemical Pathways

The inhibition of uPA by Upamostat affects the plasminogen activation system, a biochemical pathway that plays a significant role in tumor invasion and metastasis . By inhibiting the activity of uPA, Upamostat disrupts this pathway, thereby reducing the ability of cancer cells to invade surrounding tissues and metastasize to distant sites .

Pharmacokinetics

Upamostat is an orally bioavailable prodrug of WX-UK1 . It demonstrates good bioavailability, sustained tissue levels, and high concentrations of the active moiety, WX-UK1, in stool, potentially important for the treatment of gastrointestinal diseases .

Result of Action

The inhibition of serine proteases by Upamostat results in a decrease in tumor cell migration, invasion, and tissue remodeling . In preclinical studies, Upamostat has shown to cause tumor regression in mice . The combination of Upamostat and other drugs has shown greater regression compared to either Upamostat or the other drug alone .

Action Environment

The efficacy and stability of Upamostat can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. In a study, the combination of Upamostat and Opaganib, another drug, showed greater tumor regression compared to either drug alone . .

特性

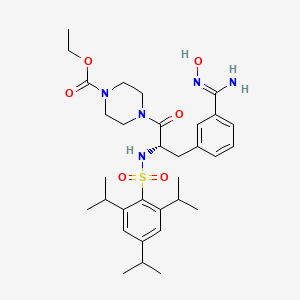

IUPAC Name |

ethyl 4-[(2S)-3-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N5O6S/c1-8-43-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34-40)35-44(41,42)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35,40H,8,12-15,17H2,1-7H3,(H2,33,34)/t28-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUASEDVYRABWCV-NDEPHWFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=NO)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CC(=CC=C2)/C(=N/O)/N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanecarboxamide](/img/structure/B2806249.png)

![2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2806250.png)

![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2806251.png)

amine](/img/structure/B2806265.png)

![2-(3-Methoxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2806266.png)